Cas no 1781914-11-1 (2-(2-Fluorophenyl)-2-methyloxetane)

2-(2-Fluorophenyl)-2-methyloxetane 化学的及び物理的性質
名前と識別子
-
- 2-(2-fluorophenyl)-2-methyloxetane
- EN300-1627497
- 1781914-11-1
- 2-(2-Fluorophenyl)-2-methyloxetane
-
- インチ: 1S/C10H11FO/c1-10(6-7-12-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
- InChIKey: ANDMFHCAYUGJQN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1(C)CCO1
計算された属性
- せいみつぶんしりょう: 166.079393132g/mol
- どういたいしつりょう: 166.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-Fluorophenyl)-2-methyloxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627497-0.05g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 0.05g |
$924.0 | 2023-07-10 | ||
Enamine | EN300-1627497-100mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 100mg |
$968.0 | 2023-09-22 | ||
Enamine | EN300-1627497-0.25g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 0.25g |
$1012.0 | 2023-07-10 | ||
Enamine | EN300-1627497-1.0g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 1.0g |
$1100.0 | 2023-07-10 | ||
Enamine | EN300-1627497-2.5g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 2.5g |
$2155.0 | 2023-07-10 | ||
Enamine | EN300-1627497-10000mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 10000mg |
$4729.0 | 2023-09-22 | ||
Enamine | EN300-1627497-1000mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 1000mg |
$1100.0 | 2023-09-22 | ||
Enamine | EN300-1627497-5.0g |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 5.0g |
$3189.0 | 2023-07-10 | ||
Enamine | EN300-1627497-250mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 250mg |
$1012.0 | 2023-09-22 | ||
Enamine | EN300-1627497-2500mg |
2-(2-fluorophenyl)-2-methyloxetane |
1781914-11-1 | 2500mg |
$2155.0 | 2023-09-22 |
2-(2-Fluorophenyl)-2-methyloxetane 関連文献
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2-(2-Fluorophenyl)-2-methyloxetaneに関する追加情報
Introduction to 2-(2-Fluorophenyl)-2-methyloxetane (CAS No. 1781914-11-1)
2-(2-Fluorophenyl)-2-methyloxetane, identified by the Chemical Abstracts Service Number (CAS No.) 1781914-11-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This oxetane derivative, characterized by its fluorinated aromatic ring and methyl-substituted structure, exhibits unique chemical properties that make it a valuable candidate for further exploration in drug development and synthetic chemistry.
The molecular structure of 2-(2-Fluorophenyl)-2-methyloxetane consists of an oxetane ring, a key feature that contributes to its high reactivity and versatility in chemical transformations. The presence of a fluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These features have positioned this compound as a promising intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorophenyl moiety in 2-(2-Fluorophenyl)-2-methyloxetane is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of adjacent aromatic systems. This has led to investigations into its potential applications in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other bioactive molecules.
Moreover, the methyloxetane portion of the molecule provides a reactive site for further functionalization, enabling chemists to design complex scaffolds with tailored biological activities. Oxetanes are known for their strained three-membered ring structure, which makes them highly susceptible to ring-opening reactions under appropriate conditions. This characteristic has been exploited in various synthetic strategies to introduce new functional groups or linkages into the molecular framework. Such flexibility makes 2-(2-Fluorophenyl)-2-methyloxetane a versatile building block for medicinal chemists seeking to develop innovative drug candidates.
Recent studies have highlighted the potential of oxetane derivatives as scaffolds for drug discovery due to their ability to mimic natural products and exhibit favorable pharmacokinetic properties. For instance, modifications of the oxetane ring have been shown to enhance oral bioavailability and reduce off-target effects. The combination of a fluorophenyl group with an oxetane core in 2-(2-Fluorophenyl)-2-methyloxetane suggests that this compound may possess unique pharmacological properties that could be exploited for therapeutic purposes.
The pharmaceutical industry has shown increasing interest in fluorinated heterocycles due to their role in improving drug efficacy and safety. The fluorine atom in the phenyl ring can alter electron distribution, leading to stronger interactions with biological targets such as enzymes and receptors. This has prompted researchers to explore fluorinated oxetanes as potential candidates for treating conditions like cancer, neurodegenerative diseases, and autoimmune disorders. Preliminary computational studies suggest that 2-(2-Fluorophenyl)-2-methyloxetane may exhibit inhibitory activity against certain enzymes implicated in these diseases.
Synthetic methodologies have also evolved significantly in recent years, allowing for more efficient and scalable production of complex organic molecules like 2-(2-Fluorophenyl)-2-methyloxetane. Advances in catalytic systems and green chemistry principles have enabled chemists to access previously challenging structures with greater ease. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluorophenyl group into the oxetane backbone efficiently. These developments have not only facilitated the synthesis of this compound but also opened new avenues for exploring its derivatives.
The biological activity of 2-(2-Fluorophenyl)-2-methyloxetane is currently under investigation in several academic and industrial laboratories. Researchers are particularly interested in its potential as a precursor for small molecules that modulate neural signaling pathways. The ability of fluorinated compounds to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders. Early-stage experiments suggest that derivatives of this compound may exhibit neuroprotective or anti-inflammatory effects, although further studies are needed to confirm these findings.
In addition to its pharmaceutical applications, 2-(2-Fluorophenyl)-2-methyloxetane may find utility in materials science and agrochemical research. The unique structural features of this compound make it a candidate for developing novel polymers or specialty chemicals with specific functionalities. For instance, its reactivity could be leveraged to create polymers with enhanced thermal stability or biodegradability. Similarly, fluorinated compounds are often used in crop protection agents due to their stability under environmental conditions.
The regulatory landscape for new chemical entities like 1781914-11-1 continues to evolve, with increasing emphasis on safety and environmental considerations. Manufacturers must navigate stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before commercializing any new drug candidates derived from this compound. However, the growing interest in fluorinated heterocycles suggests that regulatory pathways may become more streamlined as evidence mounts regarding their safety profiles.
In conclusion, 1781914-11-1, as exemplified by its counterpart 1781914-11-1, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including neurological disorders, cardiovascular diseases, inflammation, cancer, among others, It is hoped that future research will continue to uncover new ways this versatile compound can be utilized improve human health while adhering ethical scientific standards.
1781914-11-1 (2-(2-Fluorophenyl)-2-methyloxetane) 関連製品
- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2248278-83-1(2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 1561865-37-9(methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate)
- 2228946-65-2(3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)
- 2172229-32-0(4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)
- 1261815-31-9(6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)
- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)
- 4361-27-7(3-cyclohexylprop-2-ynoic acid)




